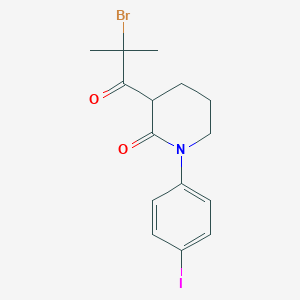
3-(2-Bromo-2-methylpropanoyl)-1-(4-iodophenyl)piperidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Bromo-2-methylpropanoyl)-1-(4-iodophenyl)piperidin-2-one is a synthetic organic compound that belongs to the class of piperidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-2-methylpropanoyl)-1-(4-iodophenyl)piperidin-2-one typically involves multi-step organic reactions. One possible route could be:
Starting Materials: 4-iodoaniline, 2-bromo-2-methylpropanoic acid, and piperidin-2-one.
Step 1: Formation of 4-iodophenylpiperidin-2-one by reacting 4-iodoaniline with piperidin-2-one under acidic conditions.
Step 2: Acylation of the intermediate with 2-bromo-2-methylpropanoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinone ring.
Reduction: Reduction reactions could target the carbonyl group in the piperidinone ring.
Substitution: The bromine and iodine atoms make the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the piperidinone ring.
Reduction: Reduced forms of the piperidinone ring.
Substitution: Substituted derivatives where bromine or iodine is replaced by other functional groups.
科学研究应用
3-(2-Bromo-2-methylpropanoyl)-1-(4-iodophenyl)piperidin-2-one could have various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.
Industry: Could be used in the development of new materials or as a catalyst in certain reactions.
作用机制
The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with proteins, enzymes, or receptors, altering their function. The presence of bromine and iodine could enhance binding affinity through halogen bonding.
相似化合物的比较
Similar Compounds
- 3-(2-Chloro-2-methylpropanoyl)-1-(4-iodophenyl)piperidin-2-one
- 3-(2-Bromo-2-methylpropanoyl)-1-(4-fluorophenyl)piperidin-2-one
Uniqueness
The unique combination of bromine and iodine in 3-(2-Bromo-2-methylpropanoyl)-1-(4-iodophenyl)piperidin-2-one may confer distinct chemical reactivity and biological activity compared to similar compounds.
属性
分子式 |
C15H17BrINO2 |
|---|---|
分子量 |
450.11 g/mol |
IUPAC 名称 |
3-(2-bromo-2-methylpropanoyl)-1-(4-iodophenyl)piperidin-2-one |
InChI |
InChI=1S/C15H17BrINO2/c1-15(2,16)13(19)12-4-3-9-18(14(12)20)11-7-5-10(17)6-8-11/h5-8,12H,3-4,9H2,1-2H3 |
InChI 键 |
CCMIGGJYLTZRGQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C(=O)C1CCCN(C1=O)C2=CC=C(C=C2)I)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-chloro-1-[2,5-dimethyl-1-(4-propylphenyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B13147675.png)


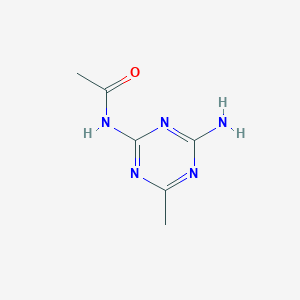
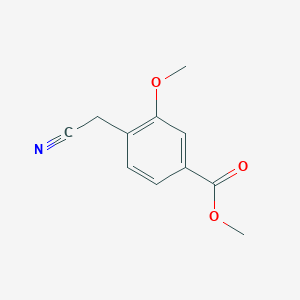

![2-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperazine-2-carboxylic acid](/img/structure/B13147711.png)

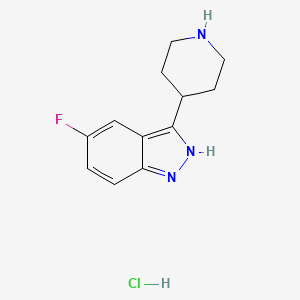
![2-Methyl-5-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13147717.png)

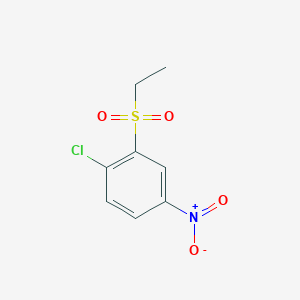
![2-Chloro-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile](/img/structure/B13147730.png)
